molecular formula C9H7BrN2O B2422872 3-Bromo-7-methoxy-1,5-naphthyridine CAS No. 1246550-41-3

3-Bromo-7-methoxy-1,5-naphthyridine

Cat. No.: B2422872
CAS No.: 1246550-41-3
M. Wt: 239.072
InChI Key: WSTJSDYJUSARJN-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of bromine and methoxy groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

3-Bromo-7-methoxy-1,5-naphthyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Pharmaceutical Research: It is investigated for its potential therapeutic applications and as a lead compound for drug development.

Safety and Hazards

The safety data sheet for 3-Bromo-7-methoxy-1,5-naphthyridine indicates that it is classified as a warning signal word. The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methoxy-1,5-naphthyridine typically involves the bromination of 7-methoxy-1,5-naphthyridine. One common method is the reaction of 7-methoxy-1,5-naphthyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The naphthyridine ring can be reduced under suitable conditions to form dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in the presence of acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include 3-amino-7-methoxy-1,5-naphthyridine, 3-thio-7-methoxy-1,5-naphthyridine, and 3-alkoxy-7-methoxy-1,5-naphthyridine.

    Oxidation Reactions: Products include 3-bromo-7-formyl-1,5-naphthyridine and 3-bromo-7-carboxy-1,5-naphthyridine.

    Reduction Reactions: Products include 3-bromo-7-methoxy-1,5-dihydronaphthyridine and 3-bromo-7-methoxy-1,5-tetrahydronaphthyridine.

Mechanism of Action

The mechanism of action of 3-Bromo-7-methoxy-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific biological system being studied.

Comparison with Similar Compounds

3-Bromo-7-methoxy-1,5-naphthyridine can be compared with other naphthyridine derivatives such as:

    3-Chloro-7-methoxy-1,5-naphthyridine: Similar in structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    3-Bromo-7-ethoxy-1,5-naphthyridine: Similar in structure but with an ethoxy group instead of methoxy, which may influence its solubility and pharmacokinetic properties.

    3-Bromo-7-hydroxy-1,5-naphthyridine: Similar in structure but with a hydroxy group instead of methoxy, which may affect its hydrogen bonding and interaction with biological targets.

Properties

IUPAC Name

3-bromo-7-methoxy-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-7-3-9-8(12-5-7)2-6(10)4-11-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTJSDYJUSARJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(C=N2)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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